3-(Iodomethyl)-1,1-dimethylcyclobutane
Description
3-(Iodomethyl)-1,1-dimethylcyclobutane is a halogenated cyclobutane derivative characterized by a strained four-membered ring substituted with two methyl groups at the 1-position and an iodomethyl group at the 3-position. Cyclobutane rings introduce steric strain due to their non-planar geometry, which often enhances reactivity compared to larger cyclic systems .
Properties
IUPAC Name |
3-(iodomethyl)-1,1-dimethylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOVMEMADPXHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1,1-dimethylcyclobutane can be achieved through several methods. One common approach involves the halogenation of 1,1-dimethylcyclobutane with iodine in the presence of a suitable catalyst. The reaction typically requires an aprotic solvent and is conducted under anhydrous conditions at temperatures ranging from -20°C to 35°C .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale halogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or periodic acid.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Hydrogen peroxide or periodic acid in the presence of vanadium pentoxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Alcohols, amines, or other substituted derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Iodomethyl)-1,1-dimethylcyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-1,1-dimethylcyclobutane involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Iodomethyl)-1,1-dimethylcyclobutane with structurally or functionally related compounds, drawing on data from the provided evidence:
Key Analysis
Structural and Reactivity Differences Cyclobutane vs. Branched Alkanes: The cyclobutane ring in this compound introduces significant steric strain compared to the linear 1-Iodo-3,3-dimethylbutane. This strain may lower thermal stability but increase reactivity in ring-opening or substitution reactions . Substituent Effects: The iodomethyl group in the target compound contrasts with the dimethoxy groups in 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane. Methoxy substituents enhance solubility in polar solvents but reduce electrophilicity compared to iodine . Functional Group Diversity: 3-Amino-1,1-cyclobutanedimethanol’s amino and hydroxyl groups enable hydrogen bonding, making it suitable for biomolecular applications, whereas iodine’s leaving-group propensity in the target compound favors synthetic chemistry .
Reactivity and Applications
- Iodoalkanes like 1-Iodo-3,3-dimethylbutane are commonly used in Grignard or Suzuki-Miyaura reactions due to iodine’s moderate leaving-group ability . The cyclobutane analog may exhibit similar reactivity but with added steric constraints.
- Dimethoxy-substituted cyclobutanes (e.g., 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane) are often intermediates in photoresist materials or fragrances, leveraging their stability in acidic conditions .
Research Findings and Implications
- Synthetic Utility : Cyclobutane derivatives with iodine substituents are valuable in medicinal chemistry for constructing strained scaffolds, as seen in analogs of taxane or cubane-based drugs (inferred from cyclobutane amine derivatives in ).
- Stability Challenges : The steric strain in this compound may lead to decomposition under thermal stress, necessitating low-temperature storage or stabilizers during reactions .
- Comparative Solubility: Iodo-substituted cyclobutanes are typically less polar than their amino or methoxy counterparts, limiting their use in aqueous systems but favoring organic-phase reactions .
Biological Activity
3-(Iodomethyl)-1,1-dimethylcyclobutane, a compound with the CAS number 1421313-74-7, is of interest in various fields of research due to its unique structural properties and potential biological activities. This article compiles available data on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H12I
- Molecular Weight : 202.07 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The iodine atom serves as a leaving group, facilitating reactions with various nucleophiles, which can lead to the formation of biologically active derivatives.
Key Mechanisms:
- Nucleophilic Substitution : The iodomethyl group can be replaced by nucleophiles in biological systems, potentially leading to interactions with cellular targets such as proteins and enzymes.
- Electrophilic Reactions : The compound may also engage in electrophilic aromatic substitution, impacting metabolic pathways.
Anticancer Activity
Preliminary studies suggest that halogenated cyclobutanes can inhibit cancer cell proliferation. For instance:
- Case Study : A study on related halogenated cyclobutanes demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Properties
Halogenated compounds are often evaluated for their antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.
- Case Study : Research has shown that iodinated compounds can exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful.
Research Applications
The unique structure of this compound positions it as a valuable intermediate in organic synthesis and medicinal chemistry. Its potential applications include:
- Drug Development : Investigating its derivatives for use as anticancer agents or antibiotics.
- Biological Probes : Utilizing its reactivity for labeling biomolecules in imaging studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
